molecular formula C16H13ClN2O3S B12184786 (5-Chloro(2-pyridyl))[(6-methoxy(2-naphthyl))sulfonyl]amine

(5-Chloro(2-pyridyl))[(6-methoxy(2-naphthyl))sulfonyl]amine

Cat. No.: B12184786
M. Wt: 348.8 g/mol
InChI Key: VTTQFGGVHVLRIS-UHFFFAOYSA-N
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Description

(5-Chloro(2-pyridyl))[(6-methoxy(2-naphthyl))sulfonyl]amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro-substituted pyridine ring and a methoxy-substituted naphthalene ring connected via a sulfonyl amine linkage. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro(2-pyridyl))[(6-methoxy(2-naphthyl))sulfonyl]amine typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-chloropyridine, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonylation: The amine group reacts with 6-methoxy-2-naphthalenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonyl amine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ alternative reagents and catalysts to optimize reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro(2-pyridyl))[(6-methoxy(2-naphthyl))sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl and thiol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(5-Chloro(2-pyridyl))[(6-methoxy(2-naphthyl))sulfonyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (5-Chloro(2-pyridyl))[(6-methoxy(2-naphthyl))sulfonyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo(2-pyridyl))[(6-methoxy(2-naphthyl))sulfonyl]amine: Similar structure but with a bromo group instead of a chloro group.

    (5-Chloro(2-pyridyl))[(6-ethoxy(2-naphthyl))sulfonyl]amine: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

(5-Chloro(2-pyridyl))[(6-methoxy(2-naphthyl))sulfonyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methoxy substituents allows for a diverse range of chemical modifications and interactions, making it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C16H13ClN2O3S

Molecular Weight

348.8 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-6-methoxynaphthalene-2-sulfonamide

InChI

InChI=1S/C16H13ClN2O3S/c1-22-14-5-2-12-9-15(6-3-11(12)8-14)23(20,21)19-16-7-4-13(17)10-18-16/h2-10H,1H3,(H,18,19)

InChI Key

VTTQFGGVHVLRIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

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